Alpen

Description

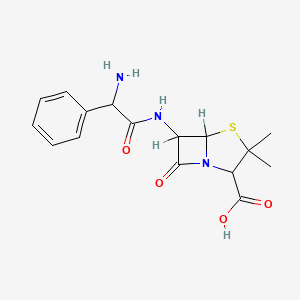

Structure

3D Structure

Properties

CAS No. |

856649-99-5 |

|---|---|

Molecular Formula |

C16H19N3O4S |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23) |

InChI Key |

AVKUERGKIZMTKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Preliminary Investigation into the Biological Activity of Alpinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinone, a flavonoid belonging to the flavanone subclass, has emerged as a compound of significant interest in pharmacological research. Primarily isolated from plants of the Alpinia genus, Alpinone has demonstrated a range of biological activities, with antiviral and immunomodulatory effects being the most prominently studied. This technical guide provides a comprehensive overview of the preliminary investigations into Alpinone's biological activities, detailing its known mechanisms of action, summarizing available quantitative data, and providing detailed experimental protocols for key assays. Furthermore, this guide presents visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of Alpinone's therapeutic potential.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide array of health benefits. Alpinone, with its characteristic flavanone structure, has been the subject of several studies aiming to elucidate its pharmacological properties. This document synthesizes the current knowledge on Alpinone's biological activity, with a focus on its antiviral, anti-inflammatory, and potential anti-cancer effects, to serve as a valuable resource for researchers in the field of drug discovery and development.

Biological Activities of Alpinone

Antiviral and Immunomodulatory Activity

Alpinone has shown notable antiviral activity, particularly against the Infectious Salmon Anaemia virus (ISAV).[1] Its mechanism of action is primarily attributed to its ability to modulate the innate immune response.

Signaling Pathway: Alpinone has been found to upregulate the expression of key components of the RIG-I/MDA5 signaling pathway.[1] This pathway is crucial for the recognition of viral RNA and the subsequent induction of an antiviral state. Alpinone treatment leads to the increased expression of:

-

Cytosolic receptors: Retinoic acid-inducible gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5).[1]

-

Downstream signaling molecules: Mitochondrial antiviral-signaling protein (MAVS), TNF Receptor Associated Factor 3 (TRAF3), TANK-binding kinase 1 (TBK1), and I-kappaB kinase ε (IKKε).[1]

-

Transcription factors: Interferon regulatory factor 3 (IRF3) and IRF7.[1]

The activation of this cascade ultimately leads to the upregulation of type I interferons (IFNα) and the IFN-induced myxovirus resistance (Mx) gene, which are critical for inhibiting viral replication.[1]

Anti-inflammatory Activity

While specific quantitative data for Alpinone is limited, related flavonoids from the Alpinia genus have demonstrated significant anti-inflammatory properties. These effects are often mediated through the inhibition of key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) signaling pathway. The inhibition of NF-κB leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Anti-Cancer Activity

The direct anti-cancer activity of Alpinone is an area of ongoing investigation. However, a structurally related compound, Alpinumisoflavone, has shown promising anti-cancer effects. It has been demonstrated to inhibit the growth of various cancer cell lines and induce apoptosis. The proposed mechanisms include the regulation of the PI3K/AKT and MAPK signaling pathways.

Quantitative Data

The following tables summarize the available quantitative data for Alpinone and its related compounds.

Table 1: Antiviral Activity of Alpinone

| Compound | Virus | Cell Line/System | Concentration | Effect | Reference |

| Alpinone | Infectious Salmon Anaemia virus (ISAV) | Atlantic salmon kidney cells | 15 µg/mL | Upregulation of RIG-I/MDA5 pathway genes and IFNα | [1] |

Table 2: Anti-Cancer Activity of Alpinumisoflavone

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Alpinumisoflavone | MCF-7 (Breast Cancer) | MTT Assay | Not specified, but inhibited growth | Not specified in provided text |

| Alpinumisoflavone | ES2 (Ovarian Cancer) | Proliferation Assay | Not specified, but triggered anti-proliferation | Not specified in provided text |

| Alpinumisoflavone | OV90 (Ovarian Cancer) | Proliferation Assay | Not specified, but triggered anti-proliferation | Not specified in provided text |

Note: Specific IC50 values for Alpinone's anti-cancer and anti-inflammatory activities are not yet widely reported in the available literature. The data for Alpinumisoflavone is provided for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological activities of Alpinone.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Alpinone on cancer cell lines.

Materials:

-

Target cancer cell line

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Alpinone (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Alpinone in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the Alpinone dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Western Blot for Caspase Cleavage)

Objective: To investigate if Alpinone induces apoptosis by detecting the cleavage of caspases.

Materials:

-

Target cells

-

Alpinone

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Alpinone at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Anti-inflammatory Assay (NF-κB p65 ELISA)

Objective: To determine if Alpinone inhibits the activation of the NF-κB pathway.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

LPS (Lipopolysaccharide)

-

Alpinone

-

NF-κB p65 ELISA kit

-

Microplate reader

Procedure:

-

Seed macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of Alpinone for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for the recommended time to activate NF-κB.

-

Prepare nuclear extracts from the cells according to the ELISA kit protocol.

-

Perform the NF-κB p65 ELISA according to the manufacturer's instructions.

-

Measure the absorbance at the specified wavelength.

-

Calculate the percentage of NF-κB inhibition.

Antiviral Assay (Quantitative Real-Time PCR - qPCR)

Objective: To quantify the effect of Alpinone on the expression of antiviral genes.

Materials:

-

Target cells (e.g., Atlantic salmon kidney cells)

-

Virus (e.g., ISAV)

-

Alpinone

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., IFNα, Mx, RIG-I, MDA5) and a housekeeping gene (e.g., β-actin)

-

SYBR Green qPCR master mix

-

qPCR instrument

Procedure:

-

Infect cells with the virus and treat with Alpinone (15 µg/mL) for different time points (e.g., 8, 24, 48 hours).[1]

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for the target genes and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.

Antimicrobial Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Alpinone against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Alpinone

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of Alpinone in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of Alpinone in the broth medium.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the inoculum to each well containing the Alpinone dilutions. Include a positive control (microorganism in broth) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visually inspecting for the lowest concentration of Alpinone that inhibits visible growth or by measuring the optical density.

Visualizations

Signaling Pathway Diagrams

Caption: Alpinone's antiviral mechanism via the RIG-I/MDA5 signaling pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for investigating Alpinone's bioactivity.

Conclusion and Future Directions

The preliminary investigations into Alpinone's biological activity reveal its significant potential as a therapeutic agent, particularly in the context of viral infections and immunomodulation. Its well-defined mechanism of action in upregulating the RIG-I/MDA5 pathway provides a solid foundation for further antiviral drug development. However, to fully realize its therapeutic potential, further research is warranted.

Future studies should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To understand the structural features of Alpinone that are critical for its biological activities and to design more potent analogs.

-

In-depth anti-cancer studies: To determine the specific cancer cell lines that are sensitive to Alpinone and to elucidate the underlying molecular mechanisms, including the determination of IC50 values.

-

Comprehensive anti-inflammatory investigations: To quantify the inhibitory effects of Alpinone on various inflammatory mediators and signaling pathways.

-

Broad-spectrum antimicrobial screening: To determine the MIC values of Alpinone against a wider range of pathogenic bacteria and fungi.

-

In vivo studies: To evaluate the efficacy, pharmacokinetics, and safety of Alpinone in animal models of viral infections, inflammation, and cancer.

By addressing these research gaps, the scientific community can pave the way for the development of Alpinone-based therapeutics for a variety of human diseases.

References

Unveiling Alpinone: A Technical Guide to its Natural Sources and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinone, a flavanone with demonstrated antiviral and immunomodulatory properties, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources, distribution, and phytochemical analysis of Alpinone. Contrary to what its name might suggest, Alpinone is not found in plants of the Alpinia genus. Instead, its primary natural source is the resinous exudate of Heliotropium huascoense, a plant species endemic to the arid regions of northern Chile. This guide details the distribution of this plant, the concentration of Alpinone within its resin, and methodologies for its extraction, isolation, and quantification. Furthermore, a proposed biosynthetic pathway for Alpinone is presented, offering insights into its formation within the plant. All quantitative data is summarized in structured tables, and experimental workflows are accompanied by detailed protocols and visual diagrams to facilitate understanding and replication.

Natural Source and Distribution

The sole documented natural source of Alpinone is Heliotropium huascoense, a member of the Boraginaceae family.[1][2] This species is a resinous shrub that is native to the coastal hills of northern and central Chile.[2] The plant characteristically produces a resinous exudate that coats its leaves and stems, which is believed to serve as a protective mechanism against desiccation and herbivory.[2] It is within this resinous exudate that Alpinone is found.

Geographical Distribution:

Heliotropium huascoense is endemic to Chile, with its distribution concentrated in the arid and semi-arid regions of the country.

Alpinone: Chemical Profile

Alpinone is a flavonoid, specifically a flavanone, with the chemical name 3,5-dihydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one. Its chemical structure and properties are summarized below.

| Property | Value |

| Chemical Formula | C₁₆H₁₄O₅ |

| Molecular Weight | 286.28 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| CAS Number | 480-13-7 |

Quantitative Analysis of Alpinone

Currently, there is a lack of published quantitative data detailing the specific concentration of Alpinone in the resinous exudate or various parts of Heliotropium huascoense. Research has focused on the isolation and identification of the compound rather than its quantification within the plant material. Further studies are required to determine the yield of Alpinone from its natural source.

Experimental Protocols

The following protocols are based on established methodologies for the extraction, isolation, and quantification of flavonoids from plant resins and can be adapted for Alpinone.

Extraction and Isolation of Alpinone from Heliotropium huascoense Resin

This protocol describes a general procedure for the extraction and isolation of Alpinone from the resinous exudate of Heliotropium huascoense.

Materials:

-

Fresh or dried aerial parts of Heliotropium huascoense

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Appropriate solvents for column chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

Preparative Thin-Layer Chromatography (TLC) plates

-

Standard laboratory glassware and equipment

Procedure:

-

Extraction of the Resinous Exudate: The resinous exudate can be obtained by washing the fresh aerial parts (leaves and stems) of Heliotropium huascoense with a suitable organic solvent such as dichloromethane. The solvent is then evaporated under reduced pressure to yield the crude resin.

-

Fractionation by Column Chromatography:

-

The crude resin is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

-

The adsorbed material is then loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing Alpinone.

-

-

Purification by Preparative TLC:

-

Fractions enriched with Alpinone are combined and concentrated.

-

The concentrated fraction is then subjected to preparative TLC for final purification.

-

The band corresponding to Alpinone is scraped from the plate and the compound is eluted with a suitable solvent.

-

The solvent is evaporated to yield purified Alpinone.

-

Quantification of Alpinone by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of Alpinone using HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used for flavonoid analysis. A starting gradient could be 10% acetonitrile, increasing to 90% over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Flavonoids typically show strong absorbance between 280 and 370 nm. The optimal wavelength for Alpinone should be determined by acquiring a UV spectrum.

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare a stock solution of purified Alpinone of known concentration in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to generate a calibration curve.

Procedure:

-

Sample Preparation: Dissolve a known amount of the crude resin or purified extract in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the prepared standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to Alpinone in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of Alpinone in the sample by using the calibration curve generated from the standard solutions.

Biosynthesis of Alpinone

Alpinone is a 7-O-methylated flavanone. Its biosynthesis follows the general flavonoid pathway, starting from the amino acid phenylalanine. The key steps involve the synthesis of a chalcone precursor, its isomerization to a flavanone, and subsequent methylation.

Proposed Biosynthetic Pathway of Alpinone

Caption: Proposed biosynthetic pathway of Alpinone.

Experimental Workflow for Biosynthetic Pathway Elucidation

Caption: Experimental workflow for elucidating the Alpinone biosynthetic pathway.

Conclusion

Alpinone, a flavanone with significant biological activities, is naturally sourced from the resinous exudate of Heliotropium huascoense, a plant endemic to Chile. While methods for its isolation have been established, there is a notable gap in the literature regarding its quantitative distribution within the plant. The provided experimental protocols offer a foundation for future research in the extraction, quantification, and biosynthetic elucidation of this promising natural product. Further investigation into the quantitative analysis and biosynthetic pathway of Alpinone will be crucial for its potential development in the pharmaceutical and therapeutic sectors.

References

An In-depth Technical Guide to the Mechanism of Action of Alpinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinone, a flavonoid found in plants of the Alpinia genus, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive exploration of the current understanding of Alpinone's mechanism of action, with a focus on its immunomodulatory, antiviral, and potential anticancer effects. Detailed experimental protocols and quantitative data from published studies are presented to offer a thorough resource for researchers in the field. This guide summarizes the key signaling pathways modulated by Alpinone, including the RIG-I/MDA5, PI3K/Akt, and MAPK pathways, and provides insights into its effects on cytokine expression, apoptosis, and cell cycle regulation.

Introduction

Alpinone is a dihydroflavonol, a class of flavonoids known for their broad spectrum of biological activities. Structurally, it is (2R,3R)-3,5-dihydroxy-7-methoxy-2-phenylchroman-4-one. The therapeutic potential of Alpinone is attributed to its ability to interact with various molecular targets and modulate key cellular signaling pathways. This guide will delve into the intricate mechanisms through which Alpinone exerts its effects, providing a foundation for future research and drug development endeavors.

Immunomodulatory and Antiviral Effects

Alpinone has demonstrated significant immunomodulatory and antiviral properties, primarily through the activation of innate immune signaling pathways.

Activation of the RIG-I/MDA5 Signaling Pathway

The primary mechanism underlying Alpinone's antiviral activity is its ability to upregulate the retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated protein 5 (MDA5) signaling pathway. This pathway is crucial for detecting viral RNA in the cytoplasm and initiating an antiviral response.

Signaling Pathway Diagram: Alpinone-Induced RIG-I/MDA5 Signaling

Caption: Alpinone upregulates RIG-I/MDA5, activating a cascade that leads to IFN-α production.

Modulation of Cytokine Expression

Alpinone has been shown to modulate the expression of various cytokines, contributing to its immunomodulatory effects. In studies on Atlantic salmon, intramuscular administration of Alpinone increased the transcriptional expression of TNF-α, IL-1, IFN-α, IFN-γ, and TGF-β1[1]. Furthermore, in response to Infectious Pancreatic Necrosis Virus (IPNV) infection, Alpinone treatment led to an early and significant increase in the expression of IL-8 and IL-12β in the gills of Atlantic salmon[2].

Table 1: Effect of Alpinone on Cytokine Gene Expression in Atlantic Salmon Gills Post-IPNV Infection [2]

| Cytokine | Fold Change (Day 5 post-infection) |

| IL-8 | ~2.0 |

| IL-12β | ~2.0 |

Anticancer Potential

While research on the direct anticancer effects of Alpinone is still emerging, related flavonoids have shown promise in this area. The potential mechanisms include the induction of apoptosis and cell cycle arrest, likely through the modulation of key signaling pathways like PI3K/Akt and MAPK.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. While direct quantitative data for Alpinone's effect on this pathway is limited, it is a promising area for future investigation.

Signaling Pathway Diagram: Potential Inhibition of PI3K/Akt Pathway by Alpinone

Caption: Alpinone may inhibit the PI3K/Akt pathway, reducing cancer cell survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Similar to the PI3K/Akt pathway, the precise effects of Alpinone on the MAPK pathway require further quantitative investigation.

Signaling Pathway Diagram: Potential Modulation of MAPK Pathway by Alpinone

Caption: Alpinone's potential interaction with the MAPK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Alpinone's mechanism of action.

Cell Viability Assay (MTT Assay)

Experimental Workflow: MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of Alpinone and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Experimental Workflow: Apoptosis Assay

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

-

Cell Treatment: Treat cells with Alpinone at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using propidium iodide staining.

-

Cell Treatment and Fixation: Treat cells with Alpinone. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C[3][4][5][6][7].

-

Staining: Wash the fixed cells with PBS and then treat with RNase A to degrade RNA[3][4][6][7]. Stain the cells with Propidium Iodide solution[3][4][5][6][7].

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity.

Conclusion and Future Directions

Alpinone is a promising natural compound with multifaceted pharmacological activities. Its mechanism of action, particularly in the context of immunomodulation and antiviral responses, is beginning to be elucidated, with the RIG-I/MDA5 pathway emerging as a key player. The potential anticancer effects of Alpinone, likely mediated through the PI3K/Akt and MAPK pathways, warrant further in-depth investigation. Future research should focus on obtaining more quantitative data, including specific IC50 values in a broader range of cancer cell lines and detailed molecular analyses of its effects on key signaling proteins. Such studies will be crucial for the continued development of Alpinone as a potential therapeutic agent.

References

- 1. Alpinone exhibited immunomodulatory and antiviral activities in Atlantic salmon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral effects of Alpinone on Atlantic salmon (Salmo salar) infected with the infectious pancreatic necrosis virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. Flow cytofluorometric analysis of cell cycle distributions using propidium iodide. Properties of the method and mathematical analysis of the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

A Technical Guide to the Discovery and Isolation of Alpinone from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, and more critically, the detailed methodologies for the isolation of Alpinone from plant extracts. Alpinone, a flavonoid also known as 7-O-Methylpinobanksin, and its derivatives have been identified in select plant species and are of growing interest to the scientific community. This document outlines the core experimental protocols, presents quantitative data from literature, and offers visual workflows to support researchers in the extraction and purification of this compound.

Introduction to Alpinone

Alpinone is a flavonoid with the chemical formula C16H14O5. It has been identified in plant species such as Heliotropium huascoense. A closely related compound, alpinone 3-acetate, has been discovered and isolated from the seeds of Alpinia japonica. Flavonoids are a diverse group of plant secondary metabolites known for a wide range of biological activities, and as such, the isolation of specific flavonoids like Alpinone is a key step in phytochemical and pharmacological research.

Plant Sources and Extraction Strategies

The isolation of Alpinone and its derivatives necessitates a multi-step process beginning with the extraction from raw plant material. The choice of solvent and extraction method is critical for maximizing the yield of the target compound.

Extraction of Alpinone 3-Acetate from Alpinia japonica Seeds

A key discovery of a derivative of Alpinone comes from the seeds of Alpinia japonica. The following protocol is based on the methodologies described for the isolation of flavonoids from this plant.

Experimental Protocol: Extraction

-

Material Preparation: Dried and powdered seeds of Alpinia japonica are used as the starting material.

-

Solvent Extraction: The powdered seeds are subjected to extraction with an organic solvent. A common approach for flavonoids is the use of methanol or ethanol. For the isolation of alpinone 3-acetate, the powdered seeds (1.5 kg) were extracted with methanol (MeOH).

-

Concentration: The resulting methanol extract is then concentrated under reduced pressure to yield a crude extract.

Purification and Isolation of Alpinone Derivatives

Following the initial extraction, a series of chromatographic techniques are employed to separate the target compound from the complex mixture of the crude extract.

Experimental Protocol: Isolation and Purification

-

Solvent Partitioning: The concentrated methanol extract is suspended in water and then partitioned successively with different organic solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH). This step helps to fractionate the extract based on the polarity of its constituents.

-

Column Chromatography: The fraction containing the target compound (in this case, the chloroform and ethyl acetate fractions) is subjected to column chromatography.

-

The chloroform extract (13.2 g) is chromatographed on a silica gel column using a gradient elution system of n-hexane and acetone.

-

The ethyl acetate extract (5.8 g) is similarly chromatographed on a silica gel column with a chloroform and methanol gradient.

-

-

Further Purification: Fractions containing the compound of interest are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound. Alpinone 3-acetate was obtained from the chloroform extract through these chromatographic steps.

Quantitative Data

The yield of the isolated compound is a critical parameter in evaluating the efficiency of the extraction and purification process. The following table summarizes the quantitative data for the isolation of alpinone 3-acetate from Alpinia japonica seeds.

| Plant Source | Starting Material (Weight) | Isolated Compound | Yield (mg) |

| Alpinia japonica | Seeds (1.5 kg) | Alpinone 3-acetate | 10.5 |

Workflow for Alpinone Isolation

The following diagram illustrates the general workflow for the isolation of Alpinone and its derivatives from plant material.

Caption: Workflow for the isolation of Alpinone from plant extracts.

Signaling Pathways and Logical Relationships

While the primary focus of this guide is on the isolation of Alpinone, it is important to note its potential biological activities. For instance, Alpinone has been shown to modulate immune responses. The following diagram illustrates a simplified signaling pathway potentially influenced by Alpinone.

Caption: Simplified model of Alpinone's interaction with a cellular signaling pathway.

Conclusion

The discovery and isolation of specific flavonoids like Alpinone from plant extracts are fundamental to advancing our understanding of natural product chemistry and pharmacology. The methodologies outlined in this guide provide a framework for researchers to extract and purify Alpinone and its derivatives. Further research into a wider range of plant sources may reveal new opportunities for the discovery and application of this promising compound.

The Biosynthetic Pathway of Alpinone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinone, a flavanone found in plants of the Alpinia genus, exhibits a range of promising pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the biosynthetic pathway of alpinone, detailing the enzymatic steps, relevant genes, and regulatory mechanisms. It includes a compilation of experimental protocols for key analyses and presents available quantitative data. Visual diagrams of the pathway and experimental workflows are provided to facilitate comprehension.

Introduction

Alpinone is a flavonoid, a class of secondary metabolites widespread in the plant kingdom known for their diverse biological activities. Specifically, it is a flavanone with a 7-hydroxy-5-methoxy substitution pattern on the A-ring. Alpinone has been isolated from various Alpinia species, which are part of the ginger family (Zingiberaceae) and have a long history of use in traditional medicine. This document outlines the current understanding of the biosynthetic route to alpinone in plants.

The Biosynthetic Pathway of Alpinone

The biosynthesis of alpinone is an extension of the general flavonoid pathway, commencing with the amino acid L-phenylalanine. The pathway can be divided into two main stages: the formation of the flavanone backbone (pinocembrin) and the subsequent modification to yield alpinone.

Formation of the Pinocembrin Backbone

The initial steps involve the synthesis of p-coumaroyl-CoA through the phenylpropanoid pathway. This is followed by the condensation with three molecules of malonyl-CoA to form the C15 chalcone scaffold, which is then isomerized to the flavanone pinocembrin.

The key enzymes involved in this stage are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone (for naringenin-derived flavonoids) or pinocembrin chalcone (for pinocembrin-derived flavonoids).

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of the chalcone into the corresponding (2S)-flavanone, in this case, pinocembrin.

Conversion of Pinocembrin to Alpinone

Alpinone (7-hydroxy-5-methoxyflavanone) is derived from pinocembrin (5,7-dihydroxyflavanone) through a methylation reaction.

-

O-Methyltransferase (OMT): An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase catalyzes the transfer of a methyl group from SAM to the hydroxyl group at the C-5 position of pinocembrin, yielding alpinone. The specific OMT responsible for this reaction in Alpinia species is yet to be fully characterized but belongs to a large family of enzymes known to be involved in the modification of flavonoids.[1]

Diagram of the Alpinone Biosynthetic Pathway

Caption: Biosynthetic pathway of Alpinone from L-Phenylalanine.

Quantitative Data

Quantitative data on the biosynthesis of alpinone, such as enzyme kinetics and metabolite concentrations, are not extensively available in the literature for Alpinia species. However, transcriptome analyses provide quantitative insights into gene expression levels.

Table 1: Relative Expression of Flavonoid Biosynthesis Genes in Alpinia oxyphylla

| Gene | Enzyme | Relative Expression (Fruit vs. Leaf) | Reference |

| AoPAL | Phenylalanine Ammonia-Lyase | Upregulated in roots | [1] |

| AoC4H | Cinnamate-4-Hydroxylase | - | [1] |

| Ao4CL | 4-Coumarate-CoA Ligase | Upregulated in roots | [1] |

| AoCHS | Chalcone Synthase | Significantly upregulated in fruit | [1] |

| AoCHI | Chalcone Isomerase | Significantly upregulated in fruit | [1] |

| AoF3H | Flavanone 3-Hydroxylase | Significantly upregulated in fruit | [1] |

| AoDFR | Dihydroflavonol 4-Reductase | Significantly upregulated in fruit | [1] |

| AoANS | Anthocyanidin Synthase | Significantly upregulated in fruit | [1] |

Note: This table presents qualitative trends based on transcriptome data. Fold-change values are not consistently reported across studies.

Experimental Protocols

Flavonoid Extraction from Alpinia Species

Objective: To extract total flavonoids, including alpinone, from plant material.

Protocol:

-

Sample Preparation: Collect fresh plant material (e.g., rhizomes, leaves, fruits), wash with deionized water, and freeze-dry. Grind the dried tissue into a fine powder.

-

Extraction:

-

Maceration: Suspend 1 g of powdered plant material in 20 mL of 80% methanol. Incubate at room temperature for 24 hours with occasional shaking.

-

Ultrasound-Assisted Extraction (UAE): Suspend 1 g of powdered plant material in 20 mL of 80% methanol. Sonicate in an ultrasonic bath for 30 minutes at 40 kHz.

-

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. The filtrate can be concentrated under reduced pressure using a rotary evaporator.

-

Storage: Store the dried extract at -20°C for further analysis.

Quantification of Alpinone by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of alpinone in a plant extract.

Protocol:

-

Sample Preparation: Dissolve the dried extract from Protocol 4.1 in methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 290 nm.

-

-

Quantification: Prepare a standard curve using a pure alpinone standard of known concentrations. Inject samples and standards onto the HPLC system. Identify the alpinone peak based on retention time and quantify by comparing the peak area to the standard curve.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

Objective: To measure the relative transcript abundance of genes in the alpinone biosynthetic pathway.

Protocol:

-

RNA Extraction: Extract total RNA from fresh plant tissue using a commercial plant RNA extraction kit or a TRIzol-based method.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction:

-

Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., CHS, OMT), and cDNA template.

-

Use a reference gene (e.g., Actin or Ubiquitin) for normalization.

-

-

Thermal Cycling: Perform qPCR on a real-time PCR system with a standard thermal profile (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[2]

Enzyme Assay for O-Methyltransferase (OMT) Activity

Objective: To determine the catalytic activity of an OMT involved in alpinone biosynthesis.

Protocol:

-

Protein Expression and Purification: Clone the candidate OMT gene into an expression vector (e.g., pET-28a) and express the recombinant protein in E. coli. Purify the protein using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Reaction:

-

Prepare a reaction mixture (100 µL) containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

100 µM Pinocembrin (substrate)

-

200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

-

Purified OMT enzyme (1-5 µg)

-

-

-

Incubation: Incubate the reaction at 30°C for 1 hour.

-

Reaction Termination and Analysis: Stop the reaction by adding 100 µL of methanol. Centrifuge to pellet the protein and analyze the supernatant by HPLC (as in Protocol 4.2) to detect the formation of alpinone.

Regulation of Alpinone Biosynthesis

The biosynthesis of flavonoids, including alpinone, is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is controlled by a combination of developmental cues and environmental stimuli.

Transcriptional Regulation

The key regulators of the flavonoid pathway are transcription factors belonging to the MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. These proteins often form a regulatory complex (MBW complex) that binds to the promoters of the structural genes (e.g., CHS, CHI, DFR) to activate their transcription.[3][4] Specific MYB transcription factors are known to regulate different branches of the flavonoid pathway. While the specific transcription factors controlling alpinone biosynthesis in Alpinia have not been fully elucidated, homologs of known flavonoid regulators are present in the Alpinia transcriptome.

Diagram of Transcriptional Regulation

Caption: Transcriptional regulation of the alpinone biosynthetic pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for alpinone quantification and gene expression analysis.

Conclusion

The biosynthetic pathway of alpinone in plants follows the general flavonoid pathway to produce the pinocembrin precursor, which is then methylated by an O-methyltransferase. While the key enzymatic steps have been identified, further research is needed to isolate and characterize the specific enzymes, particularly the OMT from Alpinia species. The elucidation of the complete pathway and its regulatory network will open avenues for the metabolic engineering of alpinone production in microbial or plant systems, facilitating its development as a potential therapeutic agent. This guide provides a foundational framework for researchers to design and execute studies aimed at further unraveling the intricacies of alpinone biosynthesis.

References

The Structure-Activity Relationship of Alpinone: A Deep Dive into its Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational knowledge surrounding the structure-activity relationship (SAR) of Alpinone, a naturally occurring flavonoid with demonstrated antiviral properties. This document synthesizes the current understanding of its mechanism of action, presents available quantitative data for related compounds to illustrate SAR principles, and outlines key experimental methodologies.

Core Concepts: Alpinone's Antiviral Mechanism

Alpinone, a flavanone isolated from Heliotropium huascoense, exhibits significant antiviral activity against the Infectious Salmon Anemia Virus (ISAV), a major pathogen in farmed Atlantic salmon.[1] Its mechanism of action is rooted in the modulation of the innate immune response, specifically through the upregulation of the RIG-I-like receptor (RLR) signaling pathway.

Upon viral infection, Alpinone primes the host's defense system by enhancing the expression of key pattern recognition receptors (PRRs) and downstream signaling molecules. This leads to a robust induction of type I interferons (IFNs), critical cytokines in the antiviral response.

Signaling Pathway of Alpinone's Antiviral Action

The antiviral activity of Alpinone is initiated by the upregulation of the cytosolic sensors RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma differentiation-associated protein 5). These sensors detect viral RNA and trigger a signaling cascade that involves the mitochondrial antiviral-signaling protein (MAVS). Subsequently, a series of downstream effector molecules, including TNF Receptor Associated Factor 3 (TRAF3), TANK-binding kinase 1 (TBK1), and I-kappa-B kinase ε (IKKε), are activated. This cascade culminates in the phosphorylation and activation of the transcription factors IRF3 and IRF7, which then translocate to the nucleus to induce the expression of type I interferon alpha (IFNα).[1]

Structure-Activity Relationship (SAR) of Flavanones

While specific quantitative SAR data for a series of Alpinone derivatives is not currently available in the public domain, the broader class of flavanones has been studied for antiviral activity against various fish viruses. The following table summarizes the 50% effective concentration (EC50) values for several flavanones against Infectious Hematopoietic Necrosis Virus (IHNV) and Viral Hemorrhagic Septicemia Virus (VHSV), providing a representative illustration of SAR within this chemical class.

| Compound | Virus | EC50 (µM) | Reference |

| Fustin | IHNV | 91.2 | [1] |

| Fustin | VHSV | 197.3 | [1] |

| Fisetin | IHNV | 27.1 | [1] |

| Fisetin | VHSV | 33.3 | [1] |

| Butin | IHNV | >349.4 | [1] |

| Butin | VHSV | >349.4 | [1] |

| Sulfuretin | IHNV | 111.0 | [1] |

| Sulfuretin | VHSV | 129.5 | [1] |

Note: The data presented above is for flavanones other than Alpinone and is intended to illustrate the principles of SAR. Further research is required to establish a definitive SAR for Alpinone and its derivatives against ISAV.

Experimental Protocols

Detailed experimental protocols for the study of Alpinone's antiviral activity are not extensively published. However, based on the methodologies described in the available literature, the following generalized protocols can be outlined.

In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)

This protocol provides a framework for assessing the antiviral activity of compounds like Alpinone in a salmonid cell line.

Objective: To determine the concentration of a compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC50).

Materials:

-

Atlantic Salmon Kidney (ASK-1) cells or another suitable salmonid cell line

-

Cell culture medium (e.g., L-15 medium supplemented with fetal bovine serum and antibiotics)

-

Infectious Salmon Anemia Virus (ISAV) stock

-

Test compound (Alpinone or its derivatives)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed ASK-1 cells into 96-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

-

Compound Preparation: Prepare a series of dilutions of the test compound in cell culture medium.

-

Infection and Treatment:

-

When the cell monolayer is confluent, remove the growth medium.

-

Add the diluted test compound to the wells.

-

Infect the cells with a pre-titered amount of ISAV (e.g., a multiplicity of infection of 0.1).

-

Include appropriate controls: cells only (no virus, no compound), cells with virus (no compound), and cells with compound (no virus).

-

-

Incubation: Incubate the plates at the optimal temperature for the cell line and virus (e.g., 15-20°C).

-

CPE Observation: Monitor the cells daily for the appearance of CPE.

-

Quantification of Cell Viability: After a set incubation period (e.g., 5-7 days), quantify cell viability using a suitable assay (e.g., MTT, MTS, or neutral red uptake).

-

Data Analysis: Calculate the EC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to measure the expression of immune-related genes in salmonid cells following treatment with Alpinone.

Objective: To quantify the relative expression levels of target genes (e.g., RIG-I, MDA5, IFNα) in response to Alpinone treatment.

Materials:

-

ASK-1 cells

-

Alpinone

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for target and reference genes (e.g., β-actin or EF1α)

-

qRT-PCR instrument

Procedure:

-

Cell Treatment: Treat ASK-1 cells with Alpinone at a predetermined concentration and for various time points. Include an untreated control.

-

RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix.

-

Perform the qRT-PCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).

-

Include no-template controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct values of a stable reference gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Conclusion

Alpinone presents a promising natural antiviral compound with a well-defined mechanism of action involving the stimulation of the host's innate immune system. While the foundational knowledge of its antiviral signaling pathway is established, further research is imperative to delineate a comprehensive structure-activity relationship for Alpinone and its derivatives. The generation of a library of Alpinone analogs and their systematic evaluation in antiviral assays will be crucial for the development of more potent and specific antiviral agents based on this flavanone scaffold. The experimental protocols outlined herein provide a framework for conducting such future investigations.

References

Preliminary in vitro studies of Alpinone's effects on cell lines.

An In-Depth Technical Guide to the Preliminary In Vitro Effects of Alpinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Alpinone's effects on cell lines based on preliminary in vitro studies. Alpinone is a flavonoid naturally derived from the resinous exudate of Heliotropium huascoense.[1][2] Current research has primarily focused on its role as a positive regulator of the immune antiviral response in piscine models. This document summarizes the key quantitative data, details the experimental protocols used in these foundational studies, and visualizes the implicated signaling pathways to support further research and development.

Antiviral and Immunomodulatory Effects on Cell Lines

The principal in vitro research on Alpinone has been conducted on primary cultures of Atlantic salmon kidney adherent cells. These studies reveal that Alpinone actively stimulates an antiviral state by modulating key immune signaling pathways.

Induction of Antiviral Gene Expression

Treatment of salmon kidney cells with Alpinone has been shown to significantly upregulate the expression of genes crucial for the innate antiviral response. Notably, it induces the expression of Interferon-alpha (IFNα) and the Myxovirus resistance (Mx) gene, a key interferon-stimulated gene (ISG) with direct antiviral activity.[1][2] The transcriptional expression of these genes was analyzed after treating the cells with 15 μg/mL of Alpinone for 8, 24, and 48 hours, with the overexpression reaching its peak at the 24-hour mark.[1][2]

Table 1: Summary of Alpinone-Induced Gene Expression Changes in Atlantic Salmon Kidney Cells

| Gene Target | Effect Observed |

| Interferon alpha (IFNα) | Upregulation |

| Myxovirus resistance (Mx) | Upregulation (Maximum level at 24h post-treatment) |

| Retinoic acid-inducible gene I (RIG-I) | Upregulation |

| Melanoma Differentiation-Associated protein 5 (MDA5) | Upregulation |

| Mitochondrial antiviral-signaling protein (MAVS) | Upregulation |

| TNF Receptor Associated Factor 3 (TRAF3) | Upregulation |

| TANK-binding kinase 1 (TBK1) | Upregulation |

| I-kappaB kinase ε (IKKε) | Upregulation |

| Interferon regulatory factor 3 (IRF-3) | Upregulation |

| Interferon regulatory factor 7 (IRF-7) | Upregulation |

| Toll-like receptor 3 (TLR3) | No significant effect |

| Toll-like receptor 9 (TLR9) | No significant effect |

Data summarized from studies by Benavides et al. which utilized real-time PCR for transcriptional analysis.[1][2]

Signaling Pathway Analysis: The RIG-I/MDA5 Axis

Alpinone's antiviral mechanism is primarily mediated through the activation of the RIG-I-like receptor (RLR) signaling pathway.[1][2] Alpinone treatment leads to the increased transcription of the cytosolic pattern-recognition receptors RIG-I and MDA5, which are responsible for detecting viral RNA.[1][2] This activation initiates a downstream signaling cascade involving the adaptor protein MAVS and subsequent activation of the kinases TBK1 and IKKε.[1][2] These kinases, in turn, activate the transcription factors IRF3 and IRF7, which translocate to the nucleus to drive the expression of type I interferons (like IFNα) and other antiviral genes.[1][2][3] Studies using the inhibitor BX795 confirmed that Alpinone's targets are upstream of TBK1 and IKKε, as the inhibitor prevented the upregulation of IFNα and IRF3.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the preliminary in vitro studies of Alpinone and provide standardized protocols for future investigations.

Cell Culture and Treatment

This protocol is based on the methodology used to study Alpinone's effects in Atlantic salmon kidney cells.[1][2]

-

Cell Isolation and Culture: Primary kidney adherent cells are isolated from Atlantic salmon and maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at a controlled temperature (e.g., 15-20°C for piscine cells).

-

Cell Seeding: Cells are seeded into multi-well plates (e.g., 24-well plates) at a density that allows for adherence and growth to a suitable confluency (e.g., 80-90%).

-

Alpinone Preparation: A stock solution of Alpinone is prepared in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the final desired concentration (e.g., 15 μg/mL). A vehicle control (medium with the same concentration of solvent) must be run in parallel.

-

Treatment: The culture medium is removed from the cells and replaced with the Alpinone-containing medium or the vehicle control medium.

-

Incubation: Cells are incubated for specified time points (e.g., 8, 24, and 48 hours) under standard culture conditions.

Gene Expression Analysis via qRT-PCR

Quantitative real-time PCR is the standard method for accurately measuring changes in gene transcription levels.[4]

-

RNA Extraction: Total RNA is isolated from harvested cells using a commercial kit (e.g., RNeasy Mini Kit) or a TRIzol-based method, followed by DNase treatment to remove genomic DNA contamination.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed via gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Gene-specific primers for target genes and at least one stable reference (housekeeping) gene are designed and validated for specificity and efficiency.

-

qRT-PCR Reaction: The qPCR reaction is performed in a real-time PCR thermal cycler using a SYBR Green or probe-based master mix. Each sample (including no-template controls) is run in triplicate.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative CT (ΔΔCT) method, normalizing the data to the expression of the reference gene(s).

General Protocol for Cell Viability (MTT) Assay

While no Alpinone-specific cytotoxicity data is currently available in the reviewed literature, this standard protocol can be used to assess its effects on the viability and proliferation of various cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of Alpinone concentrations (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for a defined period (e.g., 24, 48, 72 hours).

-

MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

General Protocol for Western Blot Analysis

This protocol is essential for validating gene expression data at the protein level and for analyzing signaling pathway components (e.g., phosphorylation status).

-

Protein Extraction: Lyse Alpinone-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-IRF3, anti-total-IRF3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Preliminary in vitro research establishes Alpinone as a potent activator of the innate antiviral immune response in Atlantic salmon kidney cells. Its mechanism of action is driven by the upregulation of the RIG-I/MDA5 signaling pathway, leading to the production of type I interferons.

The current body of evidence is promising but is confined to a piscine cell model and a single biological activity. Significant opportunities exist for future research. It is critical to extend these investigations to mammalian cell lines, including human immune cells (e.g., PBMCs, macrophages) and epithelial cells, to determine if this antiviral activity is conserved. Furthermore, the potential cytotoxic, anti-inflammatory, and neuroprotective effects of Alpinone remain unexplored. The standardized protocols provided herein offer a methodological framework for assessing these potential therapeutic properties and further elucidating the molecular mechanisms of this promising natural flavonoid.

References

- 1. researchgate.net [researchgate.net]

- 2. Alpinone: A positive regulator molecule of immune antiviral response in Atlantic salmon kidney cells [agris.fao.org]

- 3. Comparative Structure and Function Analysis of the RIG-I-Like Receptors: RIG-I and MDA5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complementary techniques: validation of gene expression data by quantitative real time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Alpinone

Introduction

Alpinone is a flavonoid, specifically a flavanone, found in various natural sources, including plants of the Alpinia genus (Zingiberaceae family) and the resinous exudate of Heliotropium huascoense.[1] This class of compounds is of significant interest to the pharmaceutical and nutraceutical industries due to its diverse biological activities, including potential antiviral properties.[1] The effective isolation and purification of Alpinone are critical steps for its characterization, pharmacological evaluation, and potential development into therapeutic agents.

This document provides detailed protocols for the extraction and purification of Alpinone from natural plant sources. It covers several common extraction techniques and outlines purification strategies using column chromatography and High-Performance Liquid Chromatography (HPLC).

Extraction of Alpinone from Natural Sources

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of the crude extract. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer advantages in terms of efficiency and reduced solvent consumption compared to traditional methods like maceration.[2][3] The choice of solvent is also critical; hydroalcoholic solutions, such as 70% ethanol, have been shown to be efficient for flavonoid extraction from Alpinia species.[4][5]

Comparative Data on Flavonoid Extraction Methods

While specific yield data for Alpinone is not extensively documented across multiple methods, studies on related flavonoids from the Alpinia genus provide valuable comparative insights. The following table summarizes extraction yields and conditions from relevant literature.

| Extraction Method | Plant Source | Solvent | Key Parameters | Yield/Concentration | Reference |

| Ultrasonic, Microwave, Stirring | Alpinia zerumbet (dried leaves) | 70% Ethanol | 1 g dried leaves / 20 mL solvent | 11% to 14% (total extract yield) | [4][5] |

| Maceration | Alpinia zerumbet (dried leaves) | 70% Ethanol | 1 g dried leaves / 20 mL solvent | Lower yield than other methods | [4][5] |

| HPLC Analysis | Alpinia officinarum | Hydroalcoholic Extract | - | Galangin: 3.85 mg/g dry extract | [6][7] |

| HPLC Analysis | Alpinia officinarum | Aqueous Extract | - | Kaempferol: 1.57 mg/g dry extract | [6][7] |

| Hexane Extraction | Alpinia zerumbet (fresh rhizomes, boiled) | Hexane | Boiling prior to extraction | Dihydro-5,6-dehydrokavain (DDK): up to 424 mg/g | [8] |

Note: The data presented is for total extracts or related flavonoids/kavalactones from the Alpinia genus and serves as a proxy for comparing method efficiencies.

General Experimental Workflow

The overall process from plant material to purified Alpinone follows a logical sequence of steps, as illustrated in the workflow diagram below.

Caption: General workflow for the isolation and purification of Alpinone.

Detailed Extraction Protocols

Protocol for Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and increasing extraction efficiency.[3]

Materials:

-

Dried and powdered plant material (e.g., Alpinia rhizomes)

-

70% Ethanol (v/v)

-

Ultrasonic bath or probe sonicator

-

Erlenmeyer flask

-

Filtration apparatus (e.g., Buchner funnel, Whatman No. 1 filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 10 g of the dried, powdered plant material and place it into a 250 mL Erlenmeyer flask.

-

Add 200 mL of 70% ethanol to achieve a 1:20 solid-to-solvent ratio.[4][5]

-

Place the flask in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.

-

Sonicate the mixture for 30-45 minutes at a controlled temperature (e.g., 40-50°C).

-

After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Collect the filtrate (the extract) and concentrate it using a rotary evaporator under reduced pressure at 45°C until the ethanol is removed.

-

The resulting concentrated aqueous suspension can be lyophilized or used for the subsequent purification steps.

Protocol for Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.[9]

Materials:

-

Dried and powdered plant material

-

70% Ethanol (v/v)

-

Microwave extraction system with closed vessels

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Place 5 g of the dried, powdered plant material into a microwave extraction vessel.

-

Add 100 mL of 70% ethanol (1:20 ratio).

-

Seal the vessel and place it in the microwave extractor.

-

Set the extraction parameters: e.g., 500 W power, 70°C temperature, and a 5-10 minute extraction time.

-

After the extraction cycle is complete, allow the vessel to cool to room temperature before opening.

-

Filter the extract to remove the solid residue.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Purification of Alpinone

Purification of the crude extract is typically a multi-step process designed to isolate the target compound from other co-extracted metabolites. Column chromatography is an excellent primary purification step, followed by preparative HPLC for achieving high purity.[10][11]

Protocol for Purification by Silica Gel Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase.[12]

Materials:

-

Crude Alpinone extract

-

Silica gel (60-120 mesh) for column chromatography[12]

-

Glass chromatography column

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol)

-

Collection tubes

-

TLC plates (silica gel 60 F254) for monitoring fractions

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane. Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase or a suitable solvent. Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent like 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like ethyl acetate (gradient elution). For example:

-

n-Hexane:Ethyl Acetate (95:5)

-

n-Hexane:Ethyl Acetate (90:10)

-

n-Hexane:Ethyl Acetate (80:20), and so on.

-

-

Fraction Collection: Collect the eluate in small, sequential fractions (e.g., 10-15 mL each).

-

Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system and visualize the spots under UV light.

-

Pooling and Concentration: Combine the fractions that contain the pure target compound (as determined by TLC). Evaporate the solvent from the pooled fractions to obtain the purified Alpinone.

Caption: Separation of Alpinone using column chromatography.

Protocol for Preparative HPLC

For obtaining highly pure Alpinone (>95%), preparative HPLC is the method of choice.[13]

Materials:

-

Partially purified Alpinone from column chromatography

-

Preparative HPLC system with a suitable column (e.g., C18)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

0.1% Formic acid or Trifluoroacetic acid (optional, for better peak shape)

Procedure:

-

Method Development: First, develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for separating Alpinone from remaining impurities.

-

Sample Preparation: Dissolve the partially purified Alpinone in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Injection and Separation: Inject the sample onto the preparative HPLC column. Run the system with the optimized mobile phase gradient.

-

Fraction Collection: Use a fraction collector to automatically collect the peaks as they elute from the column. The peak corresponding to Alpinone (identified by its retention time from the analytical run) should be collected.

-

Purity Check and Final Processing: Analyze the collected fraction for purity using analytical HPLC. Combine pure fractions and remove the solvent by lyophilization or rotary evaporation to yield pure Alpinone.

Biological Context: Alpinone's Antiviral Signaling

Understanding the mechanism of action is crucial for drug development. Alpinone has been shown to induce an antiviral response in salmon kidney cells by upregulating the RIG-I/MDA5 signaling pathway, which leads to the production of Type I interferons (IFN).[1]

Caption: Alpinone stimulates the RIG-I/MDA5 pathway to induce an antiviral state.[1]

References

- 1. Alpinone: A positive regulator molecule of immune antiviral response in Atlantic salmon kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. timesofindia.indiatimes.com [timesofindia.indiatimes.com]

- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Flavonoids in Alpinia officinarum Hance. via HPLC and Evaluation of its Cytotoxicity on Human Prostate Carcinoma (LNCaP) and Breast Carcinoma (MCF-7) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dihydro-5,6-dehydrokavain (DDK) from Alpinia zerumbet: Its Isolation, Synthesis, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. column-chromatography.com [column-chromatography.com]

- 11. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. column-chromatography.com [column-chromatography.com]

- 13. youtube.com [youtube.com]

Application Notes and Protocols for the Chemical Synthesis of Alpinone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinone, also known as pinocembrin, is a natural flavanone exhibiting a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. Notably, Alpinone has demonstrated antiviral properties through the upregulation of the innate immune response. This document provides detailed protocols for the chemical synthesis of Alpinone and its derivatives, catering to researchers in drug discovery and development. The synthesis is primarily achieved through a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an intramolecular cyclization to yield the flavanone core. This document outlines the necessary reagents, conditions, and characterization methods, and includes a summary of reported yields for Alpinone and related derivatives. Furthermore, a diagram of the RIG-I/MDA5 signaling pathway, a key target of Alpinone's antiviral activity, is provided to offer biological context for its mechanism of action.

Introduction

Flavanones are a class of flavonoids characterized by a C6-C3-C6 skeleton. Alpinone (5,7-dihydroxyflavanone) is a prominent member of this class, found in various natural sources such as honey, propolis, and several plants. Its diverse pharmacological properties have made it an attractive target for chemical synthesis and derivatization to explore and enhance its therapeutic potential. The most common synthetic route to Alpinone involves the base-catalyzed condensation of a substituted acetophenone (phloroacetophenone) with benzaldehyde to form a chalcone, which is subsequently cyclized to the flavanone.

Data Presentation

The following table summarizes the reported yields for the synthesis of Alpinone (Pinocembrin) and its derivatives. The yields can vary depending on the specific reaction conditions and the substituents on the aromatic rings.

| Compound | Starting Materials | Key Reaction Steps | Overall Yield (%) | Reference |

| Alpinone (Pinocembrin) | Phloroacetophenone, Benzaldehyde | Claisen-Schmidt condensation, Cyclization | 42-56% (over 3 steps with protection/deprotection) | [1] |

| Dibenzylated Pinocembrin Analogs | 2,4-dibenzyloxy-6-hydroxyacetophenone, Various aromatic aldehydes | Claisen-Schmidt condensation, Cyclization | up to 54% | [2] |

| Pinocembrin Analogs (after debenzylation) | Dibenzylated Pinocembrin Analogs | Catalytic Hydrogenation | 78-94% | [2] |

| 4',5,7-trihydroxyflavanone | 2'-hydroxy-4,4',6'-tris(methoxymethyloxy)chalcone | Acid hydrolysis and Cyclization | 85.1% |

Experimental Protocols

Protocol 1: Synthesis of Alpinone (Pinocembrin) via Protection-Condensation-Cyclization-Deprotection Strategy

This protocol is adapted from the synthesis of 5,7-dihydroxyflavanone derivatives and involves a four-step process.

Step 1: Protection of 2,4,6-trihydroxyacetophenone

-

To a solution of 2,4,6-trihydroxyacetophenone monohydrate in dichloromethane (DCM), add N,N-diisopropylethylamine.

-

Cool the mixture to 0 °C and add methoxymethyl (MOM) chloride dropwise.

-

Allow the reaction to stir at 0 °C for 12 hours.

-

Work up the reaction to obtain the MOM-protected phenol. A reported yield for a similar protection is 95%.

Step 2: Claisen-Schmidt Condensation to form Chalcone

-

Dissolve the protected acetophenone and benzaldehyde in methanol.

-